3-Ethylbenzenethiol physical and chemical properties
3-Ethylbenzenethiol physical and chemical properties
An In-Depth Technical Guide to 3-Ethylbenzenethiol: Properties, Reactivity, and Applications
Introduction
3-Ethylbenzenethiol, also known as 3-ethylthiophenol, is an aromatic thiol that presents a compelling subject for researchers in organic synthesis, drug development, and materials science. As a bifunctional molecule, it features a nucleophilic thiol group and a modifiable aromatic ring, offering a versatile platform for chemical transformations. This guide provides a detailed examination of its core physical and chemical properties, characteristic spectroscopic signatures, and key reactive pathways. By grounding theoretical principles in practical, field-proven protocols, this document serves as a comprehensive resource for scientists leveraging the unique attributes of this compound in their research endeavors.
Section 1: Core Physicochemical and Identification Data
Accurate identification and understanding of fundamental physical properties are critical for the successful design and execution of experiments. The essential data for 3-Ethylbenzenethiol are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-ethylbenzenethiol | [1][2] |
| CAS Number | 62154-77-2 | [1][3] |
| Molecular Formula | C₈H₁₀S | [1][3] |
| Molecular Weight | 138.23 g/mol | [1][3] |
| Canonical SMILES | CCC1=CC(=CC=C1)S | [1] |
| InChIKey | WULNDUPZYLKLBH-UHFFFAOYSA-N | [1][2] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical State | Liquid | [4] |
| Boiling Point | ~211.7 °C at 760 mmHg (estimated) | [5] |
| Flash Point | ~84.0 °C / 183.0 °F (TCC, estimated) | [5] |
| Water Solubility | ~56.24 mg/L at 25 °C (estimated) | [5] |
| logP (o/w) | ~3.38 (estimated) | [5] |
| Vapor Pressure | ~0.262 mmHg at 25 °C (estimated) | [5] |
Section 2: Spectroscopic Signature Analysis
Structural elucidation relies on the synergistic interpretation of data from various spectroscopic techniques. While specific spectra for 3-Ethylbenzenethiol are not publicly cataloged, its characteristic features can be reliably predicted based on fundamental principles of spectroscopy and analysis of analogous structures.[6][7][8]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Region (~7.0-7.4 ppm): The benzene ring will exhibit complex splitting patterns for its four protons. The substitution pattern (1,3-disubstituted) will result in four distinct signals, likely appearing as multiplets.
-
Thiol Proton (~3.4-3.5 ppm): A singlet corresponding to the -SH proton. Its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
-
Ethyl Group Protons:
-
Methylene (-CH₂-): A quartet around 2.6 ppm, split by the adjacent methyl protons.
-
Methyl (-CH₃): A triplet around 1.2 ppm, split by the adjacent methylene protons.
-
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals are expected. The carbon attached to the sulfur atom (C-S) will appear around 130-138 ppm. The carbon attached to the ethyl group will be in a similar downfield region, while the other four aromatic carbons will resonate between ~125-130 ppm.
-
Ethyl Group Carbons:
-
Methylene (-CH₂-): ~29 ppm.
-
Methyl (-CH₃): ~15 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
-
S-H Stretch: A weak, sharp absorption band appearing around 2550-2600 cm⁻¹. This peak is a key diagnostic for the thiol functional group.
-
C-H Stretches (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretches (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹), corresponding to the ethyl group.
-
C=C Stretches (Aromatic): Several medium-to-weak sharp bands in the 1450-1600 cm⁻¹ region.
-
Aromatic Bending (out-of-plane): Strong bands in the 680-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A prominent peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: The most likely fragmentation is the loss of an ethyl group ([M-29]⁺), resulting in a significant peak at m/z = 109. Another common fragmentation for thiols is the loss of a hydrogen atom ([M-1]⁺) at m/z = 137.[7][9]
Section 3: Chemical Reactivity and Synthetic Profile
3-Ethylbenzenethiol's reactivity is governed by the interplay between the thiol moiety and the aromatic system. Understanding these distinct reactive sites is crucial for its application as a synthetic building block.
Reactivity of the Thiol Group
-
Acidity and Thiolate Formation: The thiol proton is weakly acidic (pKa ≈ 6-7 in water for benzenethiol) and can be readily deprotonated by a suitable base (e.g., NaOH, NaH) to form the corresponding thiolate anion. This thiolate is a potent nucleophile, serving as a precursor for S-alkylation and S-acylation reactions.
-
Oxidation to Disulfides: Thiols are susceptible to oxidation. Mild oxidizing agents like iodine (I₂) or air in the presence of a catalyst will couple two molecules of the thiol to form the corresponding disulfide, 3,3'-diethyldiphenyl disulfide.
-
Nucleophilic Addition (Click Chemistry): The thiol group can participate in highly efficient "click" reactions. One of the most prominent is the thiol-ene reaction, where the thiol adds across a double bond (alkene) in the presence of a radical initiator or UV light.[10][11] It also undergoes base-catalyzed thiol-Michael additions to α,β-unsaturated carbonyl compounds.[12]
Reactivity of the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The ethyl group is an ortho-, para-directing activator, while the thiol group is also an ortho-, para-directing activator. Their combined influence will direct incoming electrophiles primarily to the positions ortho and para relative to these groups (positions 2, 4, and 6). The steric hindrance from the ethyl group may favor substitution at the 4- and 6-positions.
The following diagram illustrates the principal reaction pathways available to 3-Ethylbenzenethiol.
Caption: Key reaction pathways of 3-Ethylbenzenethiol.
Section 4: Representative Synthetic Protocol
The synthesis of aryl thiols from aryl halides is a robust and widely applicable method in organic chemistry.[13][14] The following protocol describes a general, self-validating procedure for the preparation of an aryl thiol, adapted for 3-Ethylbenzenethiol from 3-bromoethylbenzene.
Synthesis of 3-Ethylbenzenethiol via Nucleophilic Aromatic Substitution
Objective: To synthesize 3-Ethylbenzenethiol from 3-bromoethylbenzene using a sulfur nucleophile.
Materials:
-
3-Bromoethylbenzene
-
Sodium hydrosulfide (NaSH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Stir plate, round-bottom flask, condenser, nitrogen inlet, addition funnel
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a stopper. Ensure all glassware is oven-dried.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium hydrosulfide (1.2 equivalents). Add 100 mL of anhydrous DMF via cannula.
-
Initiation: Begin stirring the suspension. In a separate flask, dissolve 3-bromoethylbenzene (1.0 equivalent) in 25 mL of anhydrous DMF.
-
Reaction: Gently heat the NaSH/DMF suspension to 80 °C. Once the temperature is stable, add the solution of 3-bromoethylbenzene dropwise over 30 minutes.
-
Monitoring: After the addition is complete, maintain the reaction at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Workup - Acidification: Slowly and carefully add 2M HCl to the cooled reaction mixture with vigorous stirring until the pH of the aqueous layer is ~2-3. This step protonates the thiolate to form the desired thiol.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 3-Ethylbenzenethiol.
Causality and Validation: The use of an anhydrous polar aprotic solvent (DMF) facilitates the nucleophilic substitution by solvating the sodium cation without protonating the potent NaSH nucleophile. The final acidic workup is essential to convert the sodium thiolate salt, the immediate product of the reaction, into the neutral thiol. Purity is validated at the final stage by GC-MS and NMR spectroscopy, which should match the predicted signatures from Section 2.
Section 5: Safety, Handling, and Disposal
Proper handling of 3-Ethylbenzenethiol is imperative due to its hazardous nature.
GHS Hazard Identification[1]
-
Flammability: Combustible liquid.
-
Toxicity: Harmful if swallowed.
-
Health Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Always handle 3-Ethylbenzenethiol inside a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[4] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the disulfide.
-
Stench: Like most thiols, this compound has a strong, unpleasant odor. Proper engineering controls are essential to contain the stench.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled by a licensed waste disposal company. Do not allow the product to enter drains.
Section 6: Potential Applications
While not a widely commercialized chemical, the unique reactivity of 3-Ethylbenzenethiol makes it a valuable intermediate and building block in several areas of chemical science.
-
Organic Synthesis: It serves as a nucleophilic building block for introducing the 3-ethylphenylthio moiety into larger molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.
-
Materials Science: Aromatic thiols are extensively used as surface ligands to functionalize metal nanoparticles, particularly gold.[16][17] The thiol group forms a strong coordinate bond with the metal surface, allowing for the creation of stable, soluble nanoparticles with tailored electronic and physical properties.
-
Polymer Chemistry: Through thiol-ene click reactions, 3-Ethylbenzenethiol can be used as a cross-linking agent or as a monomer in the synthesis of advanced polymers and hydrogels with well-defined network structures.[10][11]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15566311, 3-Ethylbenzenethiol. Retrieved from [Link].
-
The Good Scents Company (n.d.). 3-ethyl benzene thiol, CAS 62154-77-2. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). benzenethiol, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22069715, 2-Amino-3-ethylbenzene-1-thiol. Retrieved from [Link].
-
The Good Scents Company (n.d.). 2-ethyl benzene thiol, CAS 4500-58-7. Retrieved from [Link].
-
Cheméo (n.d.). Chemical Properties of Benzenethiol (CAS 108-98-5). Retrieved from [Link].
-
Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link].
-
LibreTexts Chemistry (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link].
-
Cole-Parmer (2005). Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. Retrieved from [Link].
-
Organic Syntheses (n.d.). 2-NAPHTHALENETHIOL. Coll. Vol. 6, p.814 (1988); Vol. 51, p.139 (1971). Retrieved from [Link].
-
ChemComplete (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].
-
Wang, Y., et al. (2021). Theoretical Studies on the Reaction Mechanism and Kinetics of Ethylbenzene-OH Adduct with O₂ and NO₂. Molecules, 26(17), 5329. Retrieved from [Link].
- Google Patents (2005). CN1590371A - Preparation method of substituted thiophenol.
-
McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link].
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (A representative review, though the specific link is to a later update on ResearchGate: [Link]).
-
Am Ende, C. W., et al. (2022). A predictive model for thiol reactivity of N-heteroaryl α-methylene–γ-lactams. ChemRxiv. Retrieved from [Link].
-
DiOrio, M., et al. (2025). Elucidating the Chemistry Behind Thiol-Clickable GelAGE Hydrogels for 3D Culture Applications. Gels, 11(11), 893. Retrieved from [Link].
-
Chen, H., et al. (2013). Probing the reactivity and radical nature of oxidized transition metal-thiolate complexes by mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(4), 566-574. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3734338, 2-Ethylbenzenethiol. Retrieved from [Link].
-
LabXchange (2021, October 13). Spectroscopy Worked Example Combining IR, MS, and NMR. Retrieved from [Link].
-
Song, Y., & Murray, R. W. (2002). Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. Journal of the American Chemical Society, 124(24), 7096-7102. (A representative article, though the specific link is to a review citing this work: [Link]).
-
Li, Y., et al. (2014). Remarkable enhancement in ligand-exchange reactivity of thiolate-protected Au25 nanoclusters by single Pd atom doping. Nanoscale, 6(2), 1643-1647. Retrieved from [Link].
-
ResearchGate (n.d.). Synthesis of 1,3-bis(4,5-dihydrothiazole) benzene. Retrieved from [Link].
Sources
- 1. 3-Ethylbenzenethiol | C8H10S | CID 15566311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benzenethiol, 3-ethyl- [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-ethyl benzene thiol, 62154-77-2 [thegoodscentscompany.com]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Chemistry Behind Thiol-Clickable GelAGE Hydrogels for 3D Culture Applications | MDPI [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 3-Methoxybenzenethiol synthesis - chemicalbook [chemicalbook.com]
- 14. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis | MDPI [mdpi.com]
- 17. Remarkable enhancement in ligand-exchange reactivity of thiolate-protected Au25 nanoclusters by single Pd atom doping - Nanoscale (RSC Publishing) [pubs.rsc.org]
